Isobutyryl L-Carnitine-d6 (chloride)

Description

Fundamental Principles of Stable Isotope Labeling in Biomedical Sciences

Significance of Deuterium (B1214612) Incorporation for Mass Spectrometry Applications

The incorporation of deuterium, a stable isotope of hydrogen, into molecules like Isobutyryl L-Carnitine is of paramount significance for mass spectrometry (MS) applications. biosyn.com Mass spectrometry separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, a deuterated molecule will have a distinct and predictable mass shift compared to its non-deuterated version. nih.gov This mass difference allows for the clear differentiation and quantification of the labeled compound from the endogenous pool of the same molecule within a biological sample. nih.govacs.org

This technique, often referred to as hydrogen-deuterium exchange mass spectrometry (H/DX-MS), provides valuable insights into protein structure, dynamics, and interactions. nih.govspectroscopyonline.com In the context of metabolomics, using a deuterated standard like Isobutyryl L-Carnitine-d6 enables highly accurate quantification of the endogenous analyte through isotope dilution mass spectrometry. This method involves adding a known amount of the deuterated standard to a sample, and then comparing the MS signal of the standard to the signal of the natural analyte. This approach corrects for sample loss during preparation and variations in instrument response, leading to highly precise and accurate measurements. researchgate.net

Isotopic Purity and Enrichment Considerations for Analytical Standards

For an analytical standard like Isobutyryl L-Carnitine-d6 to be effective, its isotopic purity and enrichment must be high and well-characterized. almacgroup.comrsc.org Isotopic enrichment refers to the percentage of a specific isotope at a particular position within a molecule. isotope.com Isotopic purity, on the other hand, is the percentage of molecules in a sample that contain the desired isotopic label. researchgate.netalmacgroup.com

Contextualizing Isobutyryl-L-Carnitine within Acylcarnitine Metabolism Research

Acylcarnitines are a class of compounds that play a crucial role in cellular energy metabolism. They are formed when a fatty acid is attached to L-carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the process by which fatty acids are broken down to produce energy. hmdb.ca The study of acylcarnitine profiles can provide valuable insights into the status of fatty acid and amino acid metabolism and can serve as biomarkers for various inherited metabolic disorders. hmdb.cacaymanchem.com

Brief Overview of Endogenous Isobutyryl-L-Carnitine Metabolic Pathways and Role as an Acyl-CoA Dehydrogenase Product

Endogenous isobutyryl-L-carnitine is a specific type of acylcarnitine that is a product of the metabolism of the branched-chain amino acid valine. nih.govresearchgate.net It is formed from isobutyryl-CoA, an intermediate in the valine catabolic pathway. nih.gov The enzyme carnitine acetyltransferase is responsible for the transfer of the isobutyryl group from coenzyme A to L-carnitine, forming isobutyryl-L-carnitine. hmdb.ca

Isobutyryl-L-carnitine is also a product of acyl-CoA dehydrogenases (ACADs), a group of mitochondrial enzymes essential for fatty acid and branched-chain amino acid metabolism. sigmaaldrich.commedchemexpress.com Specifically, deficiencies in isobutyryl-CoA dehydrogenase can lead to an accumulation of isobutyryl-CoA, which is then converted to isobutyryl-L-carnitine. caymanchem.com Consequently, elevated levels of isobutyryl-L-carnitine in blood and urine can be a key biomarker for isobutyryl-CoA dehydrogenase deficiency, an inborn error of metabolism. hmdb.cacaymanchem.com Furthermore, the metabolism of L-carnitine itself by gut bacteria can lead to the formation of various metabolites, highlighting the complex interplay between host and microbial metabolic pathways. nih.gov

Rationale for Utilizing Deuterated Isobutyryl-L-Carnitine in Quantitative and Mechanistic Studies

The use of deuterated isobutyryl-L-carnitine, such as Isobutyryl L-Carnitine-d6, is essential for accurate quantitative and in-depth mechanistic studies of acylcarnitine metabolism. nih.gov In quantitative studies, it serves as an ideal internal standard for isotope dilution mass spectrometry. biosyn.com Because it behaves chemically and physically almost identically to the endogenous, non-labeled isobutyryl-L-carnitine during sample extraction, chromatography, and ionization, it can effectively correct for any analytical variability, leading to highly reliable and precise quantification of the endogenous compound. nih.gov

Interactive Data Table: Properties of Isobutyryl L-Carnitine

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| Appearance | White powder |

| Optical Activity | [α]/D -22±2°, c = 1 in H2O |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Interactive Data Table: Applications of Deuterated Isobutyryl L-Carnitine

| Research Area | Application |

|---|---|

| Metabolomics | Internal standard for accurate quantification of endogenous isobutyryl-L-carnitine. |

| Clinical Chemistry | Diagnostic marker for inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. |

| Pharmacology | Investigating the role of drug transporters, like OCT1, in acylcarnitine disposition. |

| Biochemical Research | Tracing metabolic pathways and determining metabolic flux. |

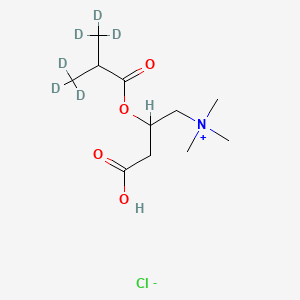

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22ClNO4 |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

[3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/i1D3,2D3; |

InChI Key |

FWUACOYFRJEMMP-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Synthesis and Quality Assurance of Research Grade Isobutyryl L Carnitine D6 Chloride

Synthetic Methodologies for Deuterated Acylcarnitines

The synthesis of deuterated acylcarnitines, including Isobutyryl L-Carnitine-d6, is a specialized area of organic chemistry focused on introducing stable isotopes into specific molecular positions. The primary goal is to create a molecule that is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.gov

A common and effective strategy involves the acylation of L-carnitine with a deuterated acylating agent. nih.gov In the case of Isobutyryl L-Carnitine-d6, the synthesis typically begins with L-carnitine chloride as the starting material. This is reacted with a deuterated isobutyryl source, such as isobutyric-d6 acid or a more reactive derivative like isobutyryl-d6 chloride or anhydride. The six deuterium (B1214612) atoms are located on the isobutyryl moiety. The reaction is often conducted in a suitable solvent system, such as trifluoroacetic acid, which facilitates the esterification process between the hydroxyl group of L-carnitine and the deuterated isobutyryl group. nih.gov

Alternative approaches can involve building the carnitine molecule from smaller, chiral precursors that may already contain isotopic labels. researchgate.netresearchgate.net Regardless of the specific pathway, the synthesis is designed to ensure high isotopic incorporation and chemical yield. Following the reaction, purification steps are critical to remove unreacted starting materials, non-deuterated analogues, and other side products. Purification is often achieved through techniques like recrystallization or chromatographic methods. nih.gov The final product is typically isolated as a stable chloride salt.

Analytical Characterization and Purity Assessment for Stable Isotope Standards

Once synthesized, Isobutyryl L-Carnitine-d6 (chloride) must undergo comprehensive analytical characterization to confirm its identity, purity, and isotopic enrichment before it can be used as a research-grade standard. This is a multi-step process employing a combination of mass spectrometric and chromatographic techniques. acs.orgnih.gov

Mass spectrometry (MS) is the cornerstone of characterization for stable isotope-labeled standards. amerigoscientific.com It serves two primary functions: confirming the structural identity and determining the isotopic purity (also known as isotopic enrichment). nih.gov

High-resolution mass spectrometry (HRMS) is used to verify the elemental composition by providing a highly accurate mass measurement of the molecular ion. almacgroup.com For Isobutyryl L-Carnitine-d6, the analysis would confirm the expected mass increase of six daltons compared to the unlabeled compound.

Isotopic abundance analysis is performed to quantify the percentage of the deuterated species relative to any remaining unlabeled (d0) or partially labeled species. khanacademy.orgnih.gov A high-quality standard should have very high isotopic enrichment, typically >99%. This is determined by comparing the measured isotopic distribution pattern in the mass spectrum to the theoretical pattern calculated for the desired level of deuteration. nih.gov The absence of significant signals corresponding to the unlabeled isobutyryl L-carnitine is a critical quality criterion.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Ion (M+H)+ | Theoretical m/z | Observed m/z (Typical) | Isotopic Purity Specification |

|---|---|---|---|---|---|---|

| Isobutyryl L-Carnitine | C11H22NO4+ | 232.1543 | [C11H22NO4]+ | 232.1543 | - | - |

| Isobutyryl L-Carnitine-d6 | C11H16D6NO4+ | 238.1920 | [C11H16D6NO4]+ | 238.1920 | 238.1921 | ≥99% |

While mass spectrometry confirms isotopic purity, chromatographic methods are essential for assessing chemical purity. nih.gov These techniques separate the target compound from any impurities, including structural isomers and byproducts from the synthesis. The most prevalent method for acylcarnitine analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). iu.edunih.gov

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed, typically using a C18 column. nih.govplos.org This method separates molecules based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is used to resolve the acylcarnitines. nih.gov

The primary goal of the chromatographic evaluation is to demonstrate that the product is a single, sharp peak, indicating the absence of detectable chemical impurities. A crucial aspect of this analysis is the separation from clinically relevant isomers, such as n-butyrylcarnitine, which has the same mass as isobutyrylcarnitine (B1203888) but a different structure and retention time. nih.govnih.gov The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. For a research-grade standard, the chemical purity should be ≥98%.

| Parameter | Description |

|---|---|

| Chromatography System | UPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Linear gradient from low to high %B |

| Column Temperature | 40 - 50 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Development of Reference Materials and Standardization Protocols

The ultimate goal of synthesizing and characterizing Isobutyryl L-Carnitine-d6 (chloride) is to produce a reference material suitable for use in standardized analytical protocols. avantiresearch.com A reference material is a substance sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. nih.gov

The development process involves:

Comprehensive Characterization: Using orthogonal analytical methods (e.g., qNMR, mass balance) to assign a highly accurate purity value. nih.gov

Homogeneity and Stability Studies: Ensuring that every vial from a production batch has the same concentration and that the material does not degrade under specified storage and handling conditions. nih.gov

Certification: Documenting all characterization data, purity values, and stability information in a Certificate of Analysis.

Once certified, Isobutyryl L-Carnitine-d6 (chloride) serves as a critical component in stable isotope dilution (SID) mass spectrometry protocols. nih.gov In this method, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma, dried blood spot). amerigoscientific.comwikipedia.org The sample is then processed and analyzed by LC-MS/MS. Because the stable isotope-labeled standard has the same chemical and physical properties as the endogenous analyte, it can correct for variations in sample extraction, handling, and instrument response. By measuring the ratio of the signal from the endogenous analyte (unlabeled) to the signal from the spiked-in standard (labeled), a highly accurate and precise quantification of the endogenous isobutyryl L-carnitine can be achieved. nih.gov

| Parameter | Purpose | Typical Value/Method |

|---|---|---|

| Identity | Confirms the chemical structure. | 1H-NMR, Mass Spectrometry |

| Purity (Chemical) | Quantifies the percentage of the main compound. | ≥98% (by LC-MS or qNMR) |

| Purity (Isotopic) | Quantifies the degree of deuteration. | ≥99% Deuterated (by Mass Spectrometry) |

| Solubility | Provides guidance for sample preparation. | Soluble in Water, Methanol (B129727) |

| Storage Conditions | Ensures long-term stability. | -20°C, Dessicated |

| Date of Certification | Indicates the date of the last valid analysis. | Date |

Advanced Analytical Methodologies Employing Isobutyryl L Carnitine D6 Chloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for the comprehensive analysis of acylcarnitine profiles in biological matrices such as plasma, urine, and dried blood spots. nih.govresearchgate.net This powerful combination allows for the separation, identification, and quantification of a wide array of acylcarnitines, surmounting the limitations of earlier techniques like flow injection analysis (FIA), which cannot distinguish between isomeric and isobaric compounds. nih.govnih.govresearchgate.net The integration of a chromatographic separation step is essential for resolving structurally similar molecules that are critical for differential diagnosis. researchgate.netrestek.com

Ultra-Performance Liquid Chromatography (UPLC) Systems in Conjunction with MS/MS

Ultra-Performance Liquid Chromatography (UPLC), and its equivalent, Ultra-High-Performance Liquid Chromatography (UHPLC), represent a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netresearchgate.net When coupled with tandem mass spectrometry, UPLC-MS/MS enables the rapid and simultaneous quantification of dozens of acylcarnitines within a single analytical run, often in under 15 minutes. nih.govresearchgate.net This high-throughput capability is indispensable for applications like expanded newborn screening, where timely and accurate results are paramount. researchgate.net The enhanced chromatographic efficiency of UPLC is particularly critical for separating crucial isomeric acylcarnitines, such as butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888), allowing for the differential diagnosis of conditions like short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBD). nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer and Isobar Separation

While reversed-phase (RP) chromatography is commonly used, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar compounds like acylcarnitines. nih.govnih.gov HILIC separates compounds based on their polarity, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. sigmaaldrich.comresearchmap.jp This technique is particularly advantageous as it often allows for the analysis of underivatized acylcarnitines, simplifying sample preparation. restek.comnih.gov HILIC-MS/MS methods have demonstrated excellent capability in separating critical isomers, including dicarboxylic and hydroxylated acylcarnitines, which is essential for accurate diagnosis and avoiding false-positive results. sigmaaldrich.comnih.gov The separation mechanism in HILIC can provide different selectivity compared to RPLC, offering a valuable tool for resolving complex mixtures of acylcarnitine isomers and isobars. nih.govnih.gov

Compensation for Matrix Effects and Ionization Efficiency Variability

A significant challenge in quantitative bioanalysis using LC-MS/MS is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample. rsc.orgnih.gov These effects, which can cause ion suppression or enhancement, lead to inaccurate and unreliable quantification if not properly addressed. rsc.org The most effective strategy to compensate for these variations is the use of a stable isotope-labeled (SIL) internal standard. nih.govwaters.com Isobutyryl L-Carnitine-d6 (chloride) is an ideal internal standard because it is chemically and physically almost identical to its unlabeled, endogenous counterpart, isobutyrylcarnitine. scispace.comnih.gov It co-elutes from the liquid chromatography column with the analyte and experiences the same degree of matrix effects and ionization variability. nih.govwaters.com By calculating the response ratio of the analyte to the SIL internal standard, these variations are normalized, ensuring the accuracy and precision of the quantitative results. nih.govnih.gov

Quantitative Strategies: Multiple Reaction Monitoring (MRM) and High-Resolution Mass Spectrometry (HRMS)

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most widely used quantitative strategy for acylcarnitine analysis. nih.govnih.gov This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net For acylcarnitines, a common transition involves the precursor molecular ion and a characteristic product ion at m/z 85.0284, which corresponds to the carnitine backbone. nih.gov By scheduling these MRM transitions based on the chromatographic retention times of each acylcarnitine, hundreds of these compounds can be quantified in a single UPLC-MS/MS run. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an alternative quantitative approach. While HRMS offers high mass accuracy, its utility for simultaneous quantification of a large number of acylcarnitines can be limited by its slower scanning speeds and narrower dynamic range compared to MRM on triple quadrupole instruments. nih.gov However, HRMS is valuable for identifying unknown compounds and for targeted quantification in smaller panels.

The table below illustrates the chromatographic separation of key isobaric acylcarnitines, which is critical for differential diagnosis and achievable with UPLC/HILIC-MS/MS methods.

| Analyte | Isomer of | Typical Retention Time (min) | MRM Transition (Precursor > Product) | Associated Disorder |

| Isobutyryl-L-carnitine | Butyryl-L-carnitine | 2.33 | 232.1 > 85.1 | Isobutyryl-CoA dehydrogenase deficiency |

| Butyryl-L-carnitine | Isobutyryl-L-carnitine | 2.47 | 232.1 > 85.1 | Short-chain acyl-CoA dehydrogenase deficiency |

| 2-Methylbutyryl-L-carnitine | Isovaleryl-L-carnitine | 3.64 | 246.1 > 85.1 | Short/branched-chain acyl-CoA dehydrogenase deficiency |

| Isovaleryl-L-carnitine | 2-Methylbutyryl-L-carnitine | 3.74 | 246.1 > 85.1 | Isovaleric acidemia |

Data adapted from representative LC-MS/MS methods. restek.com Retention times are illustrative and vary by specific method conditions.

Role of Isobutyryl L-Carnitine-d6 (chloride) as a Stable Isotope Internal Standard

The reliability of quantitative bioanalysis hinges on the ability to correct for procedural variations, from sample extraction to instrumental detection. Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification. nih.govcrimsonpublishers.com

Principles of Internal Standard Selection and Application in Quantitative Bioanalysis

An ideal internal standard (IS) should mimic the analyte of interest as closely as possible throughout the entire analytical process. bioanalysis-zone.com This includes having similar physicochemical properties, extraction recovery, and ionization response. scispace.com Stable isotope-labeled standards, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are considered the best choice because they are chemically identical to the analyte, differing only in mass. nih.govcrimsonpublishers.com

Isobutyryl L-Carnitine-d6 (chloride) exemplifies these principles. caymanchem.com It is added to samples at a known concentration at the beginning of the sample preparation process. metabolomicsworkbench.org Because it behaves like the endogenous isobutyrylcarnitine, any loss during extraction or variability in ionization will affect both the analyte and the standard proportionally. nih.gov The mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms based on their mass-to-charge ratio. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, providing a highly accurate and precise measurement that is corrected for a variety of potential errors. scispace.comnih.gov

The table below summarizes the key principles for selecting and applying an internal standard in quantitative bioanalysis.

| Principle | Rationale | Application with Isobutyryl L-Carnitine-d6 |

| Structural Similarity | Should have chemical and physical properties nearly identical to the analyte. | As a SIL analog, it is chemically identical to endogenous isobutyrylcarnitine, ensuring similar behavior. bioanalysis-zone.com |

| Co-elution | Should elute at the same chromatographic retention time as the analyte. | Ensures both compounds experience the same matrix effects and ionization conditions at the same time. waters.com |

| Mass Differentiability | Must be distinguishable from the analyte by the mass spectrometer. | The mass difference due to deuterium labeling allows for simultaneous but distinct detection. bioanalysis-zone.com |

| Purity | Must be free of unlabeled analyte to prevent artificial inflation of results. | High isotopic purity (e.g., ≥98%) is required for accurate quantification. caymanchem.comisotope.com |

| Compensation | Corrects for variability in sample preparation, injection volume, and ionization efficiency. | The response ratio of analyte to IS normalizes for variations, leading to high accuracy and precision. nih.govnih.gov |

Method Validation Parameters: Accuracy, Precision, Linearity, and Selectivity in Research Assays

The reliability and validity of any quantitative bioanalytical method hinge on the rigorous evaluation of several key parameters: accuracy, precision, linearity, and selectivity. In the context of acylcarnitine profiling, where Isobutyryl L-Carnitine-d6 (chloride) serves as a crucial internal standard, these validation steps ensure the data generated is trustworthy for research and preclinical applications. The use of stable isotope-labeled internal standards, such as Isobutyryl L-Carnitine-d6, is fundamental to achieving high accuracy and precision because it effectively corrects for variability during sample preparation and analysis.

Accuracy refers to the closeness of a measured value to the true value. In bioanalytical assays, it is often expressed as the percentage of bias between the mean measured concentration and the nominal concentration. For acylcarnitine analysis, methods are validated by spiking known concentrations of analytes into a representative matrix (like plasma or urine) and measuring the recovery. For instance, a flow injection tandem mass spectrometry (FI-MS/MS) method for acylcarnitines demonstrated a mean bias below 10.2%. nih.govnih.gov Similarly, a validated method for urinary acylcarnitines reported mean bias values ranging from 3.25% to 8.20%. waters.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for carnitine have shown accuracies between 95.2% and 109.0%. nih.gov

Precision measures the degree of scatter or random error when the analytical procedure is repeated on multiple aliquots of a single homogeneous sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is assessed at two levels: intra-assay (within-run) and inter-assay (between-run). Robust methods for acylcarnitine quantification report precision values well within acceptable limits. For example, an FI-MS/MS method reported inter-assay precision for acylcarnitines to be less than 12.3%. nih.govnih.gov A separate LC-MS/MS method showed inter-assay precision for 38 different analytes to be excellent. nih.gov Another study found intra- and inter-day precision for carnitine determination to be below 3.4%. nih.gov

Linearity establishes the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the correlation coefficient (r²), which should ideally be close to 1. For acylcarnitine assays, correlation coefficients are consistently high, often between 0.988 and 0.999. waters.com A stability-indicating RP-HPLC method for L-carnitine was found to be linear with an r² of 0.9997. nih.govresearchgate.net This demonstrates a direct and predictable response, which is essential for accurate quantification across a range of physiological and pathological concentrations.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering components in the sample matrix. In acylcarnitine analysis, this is particularly challenging due to the presence of numerous structurally similar isomers and isobars (e.g., butyrylcarnitine and isobutyrylcarnitine). nih.gov While flow-injection analysis is high-throughput, it does not separate these isomers. nih.govnih.gov Therefore, methods employing liquid chromatography (LC) prior to mass spectrometry are superior for achieving selectivity. nih.govnih.gov The use of specific precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) further enhances selectivity, ensuring that the signal detected is unique to the target analyte. nih.govacs.org

| Parameter | Typical Acceptance Criteria | Reported Findings for Acylcarnitine Assays | Reference |

|---|---|---|---|

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Mean bias below 10.2%; values between 95.2% and 109.0% | nih.govnih.govnih.gov |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | Inter-assay precision <12.3%; Intra- and inter-day precision <3.4% | nih.govnih.govnih.gov |

| Linearity (r²) | ≥0.99 | Typically between 0.988 and 0.999; r² = 0.9997 reported | waters.comnih.gov |

Development of Robust Bioanalytical Assays for Preclinical and Research Applications

The development of robust bioanalytical assays is a cornerstone of preclinical and research studies investigating metabolic pathways. For acylcarnitine profiling, the goal is to create methods that are not only accurate and precise but also resilient and transferable. Isobutyryl L-Carnitine-d6 (chloride) is integral to this process, serving as an internal standard to ensure the reliability of quantification from complex biological matrices like plasma, urine, and dried blood spots (DBS). nih.govthermofisher.comsigmaaldrich.com

A primary challenge in acylcarnitine analysis is the structural diversity and the presence of isomers, which have identical mass and are therefore indistinguishable by mass spectrometry alone. nih.gov For example, isobutyrylcarnitine and butyrylcarnitine are isomers that often need to be resolved for accurate diagnosis and research. waters.com Robust assays address this by coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov This approach separates the isomers chromatographically before they enter the mass spectrometer, allowing for their individual quantification.

The development process involves several key stages:

Sample Preparation: Optimizing extraction techniques to efficiently isolate acylcarnitines from the biological matrix while removing interfering substances like proteins and salts. nih.govscripps.edu

Chromatographic Separation: Selecting the appropriate LC column (e.g., reversed-phase, HILIC, or mixed-mode) and mobile phase to achieve separation of critical isomers and a stable, reproducible analysis. nih.govnih.govnih.gov

Mass Spectrometry Detection: Fine-tuning the mass spectrometer settings, including ionization source parameters and collision energies for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to maximize sensitivity and selectivity for each acylcarnitine. thermofisher.com

Method Validation: A comprehensive validation according to established guidelines to prove the method's performance for its intended purpose. nih.goviu.edu

A robust assay must be sensitive enough to detect low endogenous concentrations of specific acylcarnitines. researchgate.net The use of Isobutyryl L-Carnitine-d6 and other deuterated standards is critical for achieving the low limits of quantification (LOQ) needed in many research applications. waters.com For example, a hydrophilic interaction chromatography (HILIC)-MS/HRMS assay was developed to simultaneously quantify multiple endogenous compounds, including isobutyryl-l-carnitine, demonstrating good linearity, accuracy, and precision for preclinical DDI (drug-drug interaction) risk assessment. nih.gov The ultimate aim is a method that provides consistent results over time and across different laboratories, facilitating the comparison and interpretation of data from various preclinical and research studies. nih.govnih.gov

Sample Preparation Techniques for Comprehensive Acylcarnitine Profiling

The quality of data from acylcarnitine analysis is highly dependent on the initial sample preparation steps. The primary objectives of sample preparation are to extract the target analytes from the biological matrix, remove interfering components such as proteins and phospholipids, and concentrate the analytes to a level suitable for detection. scripps.edunih.gov

Protein Precipitation and Solid-Phase Extraction (SPE)

Protein Precipitation (PPT) is a common first step in preparing biological samples like plasma or serum. scripps.edunih.gov It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample. scripps.edunih.gov This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. Methanol precipitation, in particular, has been found to be an effective and reproducible approach, capable of removing most proteins while keeping a wide range of metabolites, including acylcarnitines, in the supernatant for subsequent analysis. scripps.edu This simple "crash" technique is widely used due to its speed and efficiency.

Solid-Phase Extraction (SPE) is a more selective sample clean-up technique used to isolate analytes from a complex matrix. nih.gov It is often used after protein precipitation or directly for cleaner matrices like urine. nih.govconicet.gov.ar For acylcarnitines, which are quaternary ammonium (B1175870) compounds, cation-exchange SPE is particularly effective. nih.govacs.org The process involves:

Conditioning: The SPE sorbent is prepared with a solvent like methanol, followed by water or a buffer. conicet.gov.ar

Loading: The sample (e.g., the supernatant from protein precipitation) is passed through the SPE cartridge. The positively charged acylcarnitines are retained by the cation-exchange sorbent.

Washing: The cartridge is washed with a solvent to remove unretained, interfering compounds.

Elution: The purified acylcarnitines are eluted from the sorbent using a solvent, often containing a modifier like ammonia (B1221849) or an acid to disrupt the ionic interaction.

Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can also be used for comprehensive acylcarnitine profiling. nih.gov This technique provides excellent clean-up, leading to reduced matrix effects and improved assay sensitivity and robustness. psecommunity.org Recoveries for acylcarnitines using SPE are generally high, often reported to be between 98% and 105%. nih.gov

Derivatization Strategies for Acylcarnitine Analysis

Derivatization is a chemical modification process used to enhance the analytical properties of target compounds. For acylcarnitines, derivatization is primarily employed to improve their chromatographic behavior and increase their ionization efficiency in the mass spectrometer, thereby boosting detection sensitivity. thermofisher.complos.org While some methods are designed to analyze underivatized acylcarnitines, derivatization remains a common and powerful strategy. nih.govnih.gov

The most common derivatization strategy for acylcarnitines is esterification , typically butylation. nih.govnih.gov This is achieved by reacting the acylcarnitines with butanolic-hydrochloric acid (butanolic-HCl) or acetyl chloride in butanol at an elevated temperature (e.g., 65°C). nih.govnih.gov This reaction converts the carboxyl group of the acylcarnitine into a butyl ester. The benefits of butylation include:

Increased Hydrophobicity: The resulting butyl esters are less polar than the native compounds, leading to better retention and separation on reversed-phase LC columns. thermofisher.com

Improved Ionization: The derivatized molecules often show enhanced signal intensity in positive ion electrospray ionization (ESI-MS).

Separation of Isobars: Derivatization can help distinguish certain isobaric compounds. For example, dicarboxylic acylcarnitines are derivatized at both carboxyl groups, resulting in a different mass shift compared to a monocarboxylic hydroxyacylcarnitine of the same initial mass, allowing them to be differentiated by MS. nih.gov

Other derivatization reagents have also been explored, such as 3-nitrophenylhydrazine (B1228671) (3NPH), which modifies carboxyl groups and has been shown to increase signal intensity and achieve linear elution profiles for all acylcarnitine classes on a reversed-phase column. plos.orgresearchgate.net Pentafluorophenacyl trifluoromethanesulfonate (B1224126) is another reagent used for derivatization that results in rapid and complete reaction with no evidence of acylcarnitine hydrolysis. nih.govacs.org The choice of derivatization strategy depends on the specific goals of the analysis, such as whether it is for broad profiling or targeted quantification of specific isomers. acs.orgresearchgate.net

Applications of Isobutyryl L Carnitine D6 Chloride in Mechanistic and Preclinical Research

Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis, the study of the rates of metabolic reactions in a biological system, heavily relies on tracer molecules to follow the transformation of metabolites through various pathways. The use of stable isotopes, such as the deuterium (B1214612) in Isobutyryl L-Carnitine-d6, is central to these investigations.

Isobutyryl L-carnitine is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. nih.govfrontiersin.org The degradation of valine produces isobutyryl-CoA, which is then esterified with carnitine to form isobutyrylcarnitine (B1203888). nih.govfrontiersin.org This reaction is essential for buffering the pool of coenzyme A within the mitochondria. nih.govfrontiersin.org

Stable isotope tracers are instrumental in elucidating this pathway and identifying metabolic dysregulation. In research settings, cells or model organisms are incubated with a deuterated or carbon-13 labeled precursor, such as valine, to trace its metabolic fate. For instance, studies have used labeled valine (e.g., ¹³C₅-valine or valine-d8) to track its conversion into isobutyrylcarnitine. nih.govnih.gov By using mass spectrometry to measure the amount of the resulting labeled isobutyrylcarnitine, researchers can quantify the activity of the valine oxidation pathway. nih.gov A significant accumulation of labeled isobutyrylcarnitine can indicate a bottleneck or deficiency in downstream enzymes, such as isobutyryl-CoA dehydrogenase. nih.gov

This technique was pivotal in identifying an unrecognized defect in human valine metabolism, where fibroblasts from a patient incubated with ¹³C₅-valine showed a significant increase in ¹³C₄-isobutyrylcarnitine, confirming a deficiency in isobutyryl-CoA dehydrogenase. nih.gov Isobutyryl L-Carnitine-d6 (chloride) is used in such experiments as an internal standard to ensure the accurate quantification of the biologically generated labeled and unlabeled isobutyrylcarnitine.

Table 1: Examples of Stable Isotope Tracers in Valine Metabolism Research

| Labeled Precursor | Model System | Key Finding | Reference |

| ¹³C₅-Valine | Human Fibroblasts | Demonstrated a block in the valine pathway, identifying isobutyryl-CoA dehydrogenase deficiency. | nih.gov |

| Valine-d8 | OCT1-overexpressing cells | Traced the conversion to isobutyryl-d7-carnitine to study its subsequent cellular transport. | nih.gov |

| ¹³C,¹⁵N-Valine | Healthy Men | Used to study whole-body valine kinetics and regulation in the postabsorptive state. | researchgate.net |

Acylcarnitines are central to energy metabolism, serving as transport molecules for fatty acids into the mitochondria for β-oxidation. hmdb.canih.gov While isobutyrylcarnitine is directly derived from valine metabolism, its role is intertwined with the broader processes of fatty acid oxidation (FAO). The carnitine shuttle system, which transports long-chain fatty acids, also manages other acyl groups, including short branched-chain ones like isobutyryl. hmdb.canih.gov

The study of acylcarnitine profiles is a cornerstone for diagnosing and understanding FAO disorders. nih.gov In research, stable isotope-labeled fatty acids are used to probe the efficiency of β-oxidation. For example, fibroblasts have been incubated with deuterated palmitate (a long-chain fatty acid) to confirm that the FAO pathway was functioning normally, thereby isolating the defect to the valine pathway. nih.gov

The accurate measurement of the entire acylcarnitine profile, including isobutyrylcarnitine, is critical. A disruption in one pathway can affect the availability of free carnitine and coenzyme A, impacting other dependent pathways. nih.gov Isobutyryl L-Carnitine-d6 (chloride) enables the precise quantification of its endogenous counterpart within this broader profile, helping researchers to understand the complex interplay between amino acid catabolism and fatty acid metabolism.

Enzyme Kinetics and Activity Studies In Vitro

The use of Isobutyryl L-Carnitine-d6 (chloride) as an internal standard is paramount for in vitro studies of specific enzymes, allowing for the determination of reaction rates, substrate affinities, and the effects of inhibitors.

Two key enzyme families are directly relevant to isobutyrylcarnitine metabolism:

Carnitine Acyltransferases: These enzymes catalyze the reversible transfer of an acyl group from coenzyme A to L-carnitine. nih.govfrontiersin.org Specifically, carnitine acetyltransferase (CrAT) is responsible for the synthesis of short-chain acylcarnitines, including isobutyrylcarnitine from isobutyryl-CoA. hmdb.ca

Acyl-CoA Dehydrogenases: These mitochondrial enzymes catalyze the initial dehydrogenation step in the catabolism of acyl-CoA esters. Isobutyryl-CoA dehydrogenase (IBD) is specific to the valine pathway, converting isobutyryl-CoA to methacrylyl-CoA. nih.gov A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA and consequently, isobutyrylcarnitine. nih.govnih.gov

In research, the activity of these enzymes is measured by incubating them with their respective substrates and quantifying the product formed over time. For example, to measure CrAT activity, one would provide isobutyryl-CoA and L-carnitine and measure the production of isobutyrylcarnitine. In these assays, Isobutyryl L-Carnitine-d6 (chloride) is added to the sample during workup. Its known concentration allows for the correction of any sample loss or variation in instrument response, thereby enabling highly accurate quantification of the enzymatically produced isobutyrylcarnitine by mass spectrometry.

Table 2: Key Enzymes in Isobutyrylcarnitine Metabolism

| Enzyme | Abbreviation | Function | Pathway | Reference |

| Carnitine Acetyltransferase | CrAT | Catalyzes the formation of isobutyrylcarnitine from isobutyryl-CoA and L-carnitine. | Valine Catabolism / BCAA Metabolism | hmdb.ca |

| Isobutyryl-CoA Dehydrogenase | IBD / ACAD8 | Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. | Valine Catabolism | nih.gov |

Understanding an enzyme's substrate specificity (the range of molecules it can act upon) and its susceptibility to inhibitors is fundamental to mechanistic biochemistry. Some acyl-CoA dehydrogenases exhibit cross-reactivity, meaning they can act on substrates from different metabolic pathways, albeit with reduced affinity. nih.gov

Assays to determine substrate specificity involve presenting an enzyme with a variety of potential substrates and measuring the rate of product formation. Similarly, inhibitor profiling involves measuring enzyme activity in the presence of various potential inhibitors. These experiments demand highly accurate and sensitive quantification of the products. The use of a stable isotope-labeled internal standard like Isobutyryl L-Carnitine-d6 (chloride) is essential for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employed, which can distinguish and quantify multiple analytes simultaneously. nih.gov This ensures that the kinetic parameters derived, such as the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ), are reliable.

Transport Mechanism Research Using Stable Isotope Tracers

The movement of metabolites across cell membranes is a tightly regulated process mediated by transport proteins. Stable isotope tracers have been indispensable in clarifying the mechanisms by which isobutyrylcarnitine is transported into and out of cells. nih.govfrontiersin.org

Research has focused on the role of organic cation transporters (OCTs) and carnitine transporters (OCTNs). frontiersin.org Seminal studies used cells engineered to overexpress specific transporters, such as human OCT1 (hOCT1) and mouse OCT1 (mOCT1), and incubated them with deuterated precursors like valine-d8 or carnitine-d9. nih.gov This approach allows researchers to track the entire process: the uptake of the precursor, its intracellular conversion to a deuterated acylcarnitine (e.g., IBC-d7), and the subsequent efflux of this product from the cell. nih.gov

These tracer studies led to a critical discovery: while murine OCT1 is an efficient efflux transporter for isobutyrylcarnitine, human OCT1 does not transport it. nih.govfrontiersin.org This highlights a significant interspecies difference in transporter function. Further investigation showed that the human carnitine transporter hOCTN2 is capable of transporting isobutyrylcarnitine. frontiersin.org The ability to specifically trace the labeled molecule (e.g., d3-carnitine or d9-carnitine) and its metabolic products (e.g., d3-acetylcarnitine) is crucial for distinguishing between the transport of the precursor and the transport of the final product, providing clear insights into cellular carnitine dynamics. nih.govnih.gov

Table 3: Transporter Activity for Isobutyrylcarnitine (IBC)

| Transporter | Species | Transport Activity | Experimental Approach | Reference |

| OCT1 | Human | No efflux activity for IBC. | Overexpression in cells; incubation with deuterated precursors (valine-d8, carnitine-d9). | nih.govfrontiersin.org |

| OCT1 | Mouse | Efflux transporter for IBC. | Overexpression in cells; incubation with deuterated precursors. | nih.govfrontiersin.org |

| OCTN2 | Human | Capable of transporting IBC. | Transport experiments in hOCTN2-overexpressing cells. | frontiersin.org |

Studies of Organic Cation Transporters (OCTs) in Model Systems (e.g., cell lines, animal tissues)

Research has extensively used model systems, such as human embryonic kidney (HEK293) cells engineered to overexpress specific transporters, to investigate the interaction between isobutyrylcarnitine (IBC) and organic cation transporters (OCTs). nih.gov Studies focusing on human OCT1 (hOCT1) revealed that it does not function as a direct transporter for IBC, showing neither significant uptake nor efflux of the compound in these cell lines. nih.govfrontiersin.org This was a pivotal finding, as it contradicted initial hypotheses based on genetic associations. nih.govfrontiersin.org

In these experimental setups, the formation and transport of acylcarnitines are often studied by incubating cells with deuterated precursors like carnitine-d9. nih.gov This technique allows for the specific quantification of newly formed, labeled acylcarnitines, demonstrating that even with the production of deuterated IBC, cells overexpressing hOCT1 showed no difference in efflux compared to control cells. nih.gov Interestingly, while hOCT1 does not transport IBC, its presence in cells was found to be associated with a six-fold lower baseline intracellular concentration of IBC, suggesting an indirect regulatory role in lipid and energy metabolism. nih.govnih.gov

Interspecies Differences in Transporter Function (e.g., murine vs. human OCT1 in non-clinical contexts)

A significant area of investigation has been the marked interspecies differences in OCT1 function between humans and rodents, particularly mice. frontiersin.org While genome-wide association studies in humans identified a strong link between high IBC blood concentrations and active OCT1 genotypes, the mechanism appears to be indirect. nih.govnih.gov In stark contrast, studies using cells overexpressing murine OCT1 (mOCT1) and primary mouse hepatocytes demonstrated that mOCT1 functions as both an uptake and an efflux transporter for IBC. nih.govfrontiersin.org

This functional divergence is a critical finding in preclinical research, as it highlights the potential for misinterpretation when extrapolating rodent data to human physiology. Inhibition experiments further solidified this distinction: the efflux of IBC and other acylcarnitines was significantly reduced by an OCT1 inhibitor in cells with mOCT1, but no such effect was observed in cells with hOCT1. nih.govfrontiersin.orgnih.gov This suggests that the correlation between IBC levels and OCT1 activity in humans is not due to direct transport but may involve other OCT1-dependent substrates that regulate carnitine metabolism. frontiersin.org

Table 1: Comparison of Human (hOCT1) and Murine (mOCT1) Isobutyrylcarnitine (IBC) Transport

| Feature | Human OCT1 (hOCT1) | Murine OCT1 (mOCT1) | Citation |

|---|---|---|---|

| IBC Uptake | No significant transport activity observed. | Functions as an uptake transporter. | nih.govfrontiersin.org |

| IBC Efflux | No efflux activity observed. | Functions as an efflux transporter. | nih.govfrontiersin.orgnih.gov |

| Effect of Inhibitors | Inhibition of hOCT1 does not affect IBC efflux. | Inhibition of mOCT1 reduces IBC efflux. | nih.govfrontiersin.org |

| Correlation | High blood IBC correlates with active hOCT1 genotype, but mechanism is indirect. | Directly transports IBC. | nih.gov |

Preclinical Animal Model Research in Metabolism and Disease Pathophysiology

The use of Isobutyryl L-Carnitine-d6 (chloride) and related compounds in rodent models has been crucial for studying metabolic pathways and developing robust analytical methods.

Assessment of Metabolic Perturbations in Rodent Models (e.g., rat, mouse serum/tissue)

In rodent models, acylcarnitines like isobutyrylcarnitine are recognized biomarkers for metabolic disorders, including disruptions in mitochondrial oxidation. nih.gov For instance, elevated levels of specific acylcarnitines in plasma or tissues can indicate deficiencies in enzymes like isobutyryl-CoA dehydrogenase. frontiersin.org Animal studies, often in rats, have explored the role of carnitine supplementation in ameliorating metabolic disorders. For example, L-carnitine treatment has been shown to improve glucose tolerance and reduce the body weight of diabetic rats fed a high-calorie diet. nih.gov These studies often measure a panel of metabolites, including various acylcarnitines, to assess the systemic effects of an intervention. While these studies may not always use the d6 labeled form specifically for the intervention, the analytical methods to measure the endogenous changes often rely on such labeled standards for accurate quantification. The distinct transport characteristics of isobutyrylcarnitine in mice versus humans underscore the importance of careful model selection and data interpretation when studying metabolic diseases. frontiersin.orgfrontiersin.org

Methodological Contributions to Metabolomics Studies in Animal Tissues and Biofluids

The primary and most direct application of Isobutyryl L-Carnitine-d6 (chloride) in preclinical research is its use as an internal standard in metabolomics, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS). isotope.com In any quantitative analysis of metabolites from complex biological samples like serum, plasma, or tissue extracts, precision and accuracy are paramount.

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and the analytical run itself. researchgate.net Because Isobutyryl L-Carnitine-d6 (chloride) is chemically identical to its natural counterpart but has a heavier molecular weight due to the deuterium atoms, it behaves similarly during extraction and chromatography but can be distinguished by the mass spectrometer. isotope.comnih.gov This allows it to be added to a sample at a known concentration at the beginning of the workflow to normalize the final measurement of the endogenous analyte. This approach is fundamental to the development of robust and validated assays, such as the multiplexed HILIC-MS/HRMS (Hydrophilic Interaction Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry) assay developed to simultaneously quantify multiple endogenous biomarkers of drug transporters. nih.gov

Table 2: Methodological Applications in Metabolomics

| Application | Description | Compound Example | Citation |

|---|---|---|---|

| Internal Standard | Used in LC-MS assays to correct for analytical variability and ensure accurate quantification of the endogenous analyte. | Isobutyryl L-Carnitine-d6 (chloride) | isotope.comnih.gov |

| Metabolic Tracing | Used to trace the formation and flux of metabolites through specific biochemical pathways. | Carnitine-d9, Valine-d8 | nih.gov |

Advanced Research Perspectives and Methodological Innovations

Integration with Untargeted Metabolomics and Lipidomics Approaches

Untargeted metabolomics and lipidomics aim to comprehensively profile all small molecules in a biological sample, providing a snapshot of the metabolic state. In these complex analyses, the accuracy of quantification is paramount. Isobutyryl L-Carnitine-d6 (chloride), as a deuterated internal standard, plays a crucial role in ensuring this precision. clearsynth.comscioninstruments.com

The principle of using a deuterated internal standard is elegant in its simplicity. By introducing a known quantity of Isobutyryl L-Carnitine-d6 (chloride) into a sample, researchers can correct for variations that may occur during sample preparation and analysis. scioninstruments.com Since deuterated standards are chemically almost identical to their non-labeled counterparts, they behave similarly during extraction, derivatization, and chromatographic separation. researchgate.net However, their difference in mass allows them to be distinguished by a mass spectrometer. scioninstruments.com This enables the accurate quantification of the endogenous, non-labeled isobutyryl L-carnitine by comparing its signal intensity to that of the known amount of the added deuterated standard. clearsynth.com

This approach is particularly vital in untargeted studies where matrix effects—the suppression or enhancement of ionization by other components in the sample—can significantly impact results. clearsynth.comscioninstruments.com The use of Isobutyryl L-Carnitine-d6 (chloride) helps to mitigate these effects, leading to more reliable and reproducible data. clearsynth.com Furthermore, in lipidomics, where acylcarnitines are key players in fatty acid metabolism, such internal standards are essential for the accurate profiling of these lipid species. f1000research.comnih.gov The integration of deuterated standards like Isobutyryl L-Carnitine-d6 (chloride) is a cornerstone of robust untargeted metabolomics and lipidomics workflows, enhancing the quality and reliability of the data generated in these large-scale studies. nih.gov

Advancements in Automated Sample Handling and High-Throughput Analysis for Acylcarnitines

The demand for analyzing large cohorts in clinical and research settings has driven significant advancements in automated sample handling and high-throughput analysis of acylcarnitines. nih.govsemanticscholar.org Traditional sample preparation methods are often labor-intensive and can introduce variability. nih.gov To address these challenges, automated platforms have been developed to streamline the process from sample extraction to analysis. nih.gov

Recent innovations include the integration of robotic autosamplers with liquid chromatography-mass spectrometry (LC-MS) systems, enabling the processing of hundreds of samples per day with minimal manual intervention. nih.gov For acylcarnitine analysis, methods have been developed that require only a simple protein precipitation step followed by direct injection into the LC-MS system, significantly reducing sample preparation time. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the rapid and sensitive quantification of acylcarnitines. nih.govnih.gov These methods can separate and quantify a wide range of acylcarnitines, including isomers, in a single run of just a few minutes. nih.govnih.gov

The use of deuterated internal standards like Isobutyryl L-Carnitine-d6 (chloride) is integral to these high-throughput workflows. semanticscholar.org They are added early in the automated sample preparation process to ensure that any variability introduced by the system is accounted for, leading to high precision and accuracy in the final results. nih.gov The combination of automated sample handling, rapid LC-MS/MS analysis, and the use of appropriate internal standards has revolutionized the study of acylcarnitines, making large-scale metabolomic studies more feasible and reliable. nih.govsemanticscholar.org

| Technology | Advantage for Acylcarnitine Analysis | Role of Isobutyryl L-Carnitine-d6 (chloride) |

| Automated Liquid Handlers | Reduces manual error, increases throughput and reproducibility. nih.gov | Added at the initial stage to correct for any downstream variability in processing. |

| UHPLC-MS/MS | Provides rapid separation and highly sensitive and specific quantification of acylcarnitines. nih.govnih.gov | Co-elutes with the endogenous analyte, allowing for accurate quantification by correcting for matrix effects and ionization suppression/enhancement. nih.gov |

| Flow Injection Analysis-MS/MS | Extremely high throughput, suitable for newborn screening. semanticscholar.org | Essential for quantification in the absence of chromatographic separation. |

Development of Novel Isotopic Labeling Strategies for Complex Metabolites

While deuterated standards like Isobutyryl L-Carnitine-d6 (chloride) are excellent for quantification, other isotopic labeling strategies are being developed to trace the metabolic fate of complex molecules in living systems. nih.govnih.gov These methods, often referred to as metabolic flux analysis, utilize tracers labeled with stable isotopes such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govcreative-proteomics.com

By providing a labeled precursor to cells or organisms, researchers can track how the label is incorporated into downstream metabolites. youtube.com This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, or fluxes. nih.gov For example, using ¹³C-labeled glucose, one can follow the path of the carbon atoms through glycolysis and the citric acid cycle. youtube.com

Novel strategies in this area include the use of specifically labeled precursors to probe particular pathways, and multi-tracer experiments that use different isotopes to simultaneously investigate intersecting metabolic routes. nih.gov High-resolution mass spectrometry is a key technology in these studies, as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information about the labeling patterns. digitellinc.com While Isobutyryl L-Carnitine-d6 (chloride) itself is primarily a tool for quantification, the principles of isotopic labeling it represents are at the core of these advanced techniques for studying metabolic dynamics. clearsynth.com The development of these novel labeling strategies is pushing the boundaries of our understanding of metabolism in health and disease. nih.govnih.gov

| Isotope | Common Use in Metabolomics | Example Application |

| Deuterium (B1214612) (²H or D) | Internal standards for quantification. clearsynth.com | Accurate measurement of endogenous isobutyryl L-carnitine using Isobutyryl L-Carnitine-d6 (chloride). |

| Carbon-13 (¹³C) | Tracing the backbone of metabolites in flux analysis. nih.govnih.gov | Following the metabolism of ¹³C-glucose through central carbon metabolism. |

| Nitrogen-15 (¹⁵N) | Tracing the flow of nitrogen in amino acid and nucleotide metabolism. f1000research.comnih.gov | Studying glutamine metabolism and its role in anaplerosis. |

Computational and Statistical Approaches for Metabolomic Data Analysis in Isotopic Tracer Studies

The vast and complex datasets generated by isotopic tracer studies necessitate the use of sophisticated computational and statistical tools for their analysis and interpretation. digitellinc.comnih.gov These tools are essential for correcting raw data, identifying labeled species, and ultimately, for calculating metabolic fluxes. oup.comacs.org

A critical first step in the data analysis pipeline is the correction for the natural abundance of stable isotopes. nih.gov Software tools have been developed to perform this correction, ensuring that the observed labeling patterns are solely due to the introduced tracer. oup.com Following this, algorithms are used to identify all the isotopologues of a given metabolite and to quantify their relative abundances. digitellinc.comoup.com

For metabolic flux analysis, the corrected and quantified isotopic labeling data is then fed into mathematical models of metabolic networks. nih.govarxiv.org These models use iterative algorithms to find the set of fluxes that best explains the observed labeling patterns. nih.gov Statistical methods, such as Monte Carlo simulations, are employed to assess the confidence in the estimated fluxes and to determine their statistical significance. nih.gov The development of user-friendly software packages that integrate these computational and statistical approaches has been crucial for making these powerful techniques more accessible to the wider research community. oup.comacs.org

Emerging Roles of Isobutyryl L-Carnitine-d6 in Future Biochemical Research

Isobutyryl L-carnitine, the non-labeled counterpart of Isobutyryl L-Carnitine-d6, is increasingly recognized as a biomarker for various metabolic conditions. nih.govhmdb.ca It is a product of the metabolism of the branched-chain amino acid valine and is involved in the transport of acyl groups into the mitochondria for energy production. nih.govsigmaaldrich.com Altered levels of isobutyryl L-carnitine have been associated with inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, as well as more common conditions like metabolic syndrome and cardiovascular disease. hmdb.canih.gov

As our understanding of the roles of isobutyryl L-carnitine in health and disease grows, the importance of its accurate quantification using deuterated internal standards like Isobutyryl L-Carnitine-d6 (chloride) will continue to increase. Future research will likely focus on:

Biomarker Validation: Large-scale clinical studies will require the precise measurement of isobutyryl L-carnitine to validate its utility as a diagnostic or prognostic biomarker.

Personalized Medicine: The monitoring of isobutyryl L-carnitine levels could potentially be used to tailor treatments for individuals with metabolic disorders.

Understanding Disease Mechanisms: By accurately measuring changes in isobutyryl L-carnitine levels in response to various stimuli or in different disease models, researchers can gain further insights into the underlying pathophysiology.

The continued use of Isobutyryl L-Carnitine-d6 (chloride) as an internal standard will be fundamental to these future research endeavors, ensuring the reliability of the data that will shape the future of medicine and biochemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Isobutyryl L-Carnitine-d6 (chloride) with isotopic purity?

- Methodological Answer : Synthesis involves deuterium labeling at specific positions (e.g., methyl or acyl groups) to ensure isotopic integrity. Use controlled esterification or acylation reactions under anhydrous conditions to prevent isotopic exchange. Analytical validation via NMR (e.g., deuterium incorporation ≥99%) and LC-MS/MS (to confirm molecular ion clusters) is critical .

- Experimental Design : Optimize reaction stoichiometry, solvent choice (e.g., deuterated solvents), and purification (e.g., ion-exchange chromatography) to minimize non-deuterated byproducts.

Q. How should researchers handle Isobutyryl L-Carnitine-d6 (chloride) to ensure safety and stability?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (argon) to prevent hydrolysis. For handling, use PPE (gloves, goggles) in a fume hood due to potential chloride release. Avoid aqueous buffers unless immediately prior to use, as the compound hydrolyzes rapidly in water .

- Stability Testing : Conduct accelerated degradation studies (pH 2–9, 25–40°C) to establish shelf-life and identify degradation markers via HPLC-UV or HILIC-MS .

Q. What analytical techniques are most reliable for characterizing Isobutyryl L-Carnitine-d6 (chloride)?

- Methodological Answer :

- LC-MS/MS : Quantify using a deuterated internal standard (e.g., D3-carnitine) to correct matrix effects.

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ = 285.1924 for d6-labeled compound) and isotopic distribution .

- NMR Spectroscopy : Validate deuterium positioning via ²H-NMR or indirect ¹H-NMR analysis (deuterium-induced shifts).

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic flux studies involving Isobutyryl L-Carnitine-d6 (chloride)?

- Methodological Answer : Contradictions often arise from isotopic dilution or compartmentalization.

- Isotopic Dilution : Use tracer kinetic modeling to account for endogenous carnitine pools. Measure intracellular vs. extracellular deuterium enrichment via GC-MS .

- Compartmentalization : Apply subcellular fractionation (e.g., mitochondrial vs. cytosolic isolation) to track site-specific metabolism.

- Data Analysis : Compare time-course data with computational simulations (e.g., COPASI or MATLAB) to identify kinetic bottlenecks.

Q. What are the challenges in quantifying Isobutyryl L-Carnitine-d6 (chloride) in complex biological matrices?

- Methodological Answer :

- Matrix Effects : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to remove phospholipids and salts.

- Ion Suppression : Optimize LC gradients (e.g., hydrophilic interaction chromatography) to separate analytes from co-eluting interferents .

- Validation Parameters : Include recovery (>85%), precision (CV <15%), and sensitivity (LOQ ≤1 ng/mL) per ICH M10 guidelines .

Q. How do researchers design experiments to study the isotopic effect of deuterium in Isobutyryl L-Carnitine-d6 (chloride) on enzyme kinetics?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Assays : Compare and between deuterated and non-deuterated substrates using carnitine palmitoyltransferase (CPT) assays.

- Control Experiments : Include non-deuterated Isobutyryl L-Carnitine to isolate isotopic effects from experimental variability .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance of KIE (threshold: ).

Q. What strategies resolve conflicting data on the role of Isobutyryl L-Carnitine-d6 (chloride) in mitochondrial β-oxidation?

- Methodological Answer :

- Targeted Metabolomics : Quantify β-oxidation intermediates (e.g., acylcarnitines, acetyl-CoA) using GC-MS/MS to correlate with deuterated tracer levels.

- Genetic Knockdown Models : Use siRNA or CRISPR to silence CPT1/2 and assess compensatory pathways .

- Meta-Analysis : Compare datasets across studies (e.g., PRIDE Repository) to identify consensus pathways or species-specific differences.

Experimental Design & Best Practices

Q. What controls are essential for in vivo studies using Isobutyryl L-Carnitine-d6 (chloride)?

- Methodological Answer :

- Isotopic Controls : Administer non-deuterated Isobutyryl L-Carnitine to distinguish tracer effects from pharmacological actions.

- Vehicle Controls : Include solvent-only groups (e.g., saline or DMSO) to exclude solvent-induced metabolic changes.

- Endogenous Baseline : Measure pre-dose carnitine levels to normalize post-dose enrichment calculations .

Q. How can researchers optimize dose-response studies for Isobutyryl L-Carnitine-d6 (chloride) in animal models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.